molecular formula C23H23NO4 B3535811 3-benzyl-4-methyl-7-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-2H-chromen-2-one

3-benzyl-4-methyl-7-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-2H-chromen-2-one

Cat. No.: B3535811
M. Wt: 377.4 g/mol
InChI Key: LSGNHRIIBIGXSY-UHFFFAOYSA-N
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Description

3-benzyl-4-methyl-7-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Preparation Methods

The synthesis of 3-benzyl-4-methyl-7-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of 4-methyl-7-hydroxy-2H-chromen-2-one with 2-oxo-2-(pyrrolidin-1-yl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

3-benzyl-4-methyl-7-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the benzyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction may target the carbonyl group in the chromen-2-one core, resulting in the formation of a hydroxyl derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes. Its interactions with biological targets can provide insights into its potential therapeutic applications.

    Medicine: The compound’s potential biological activity may lead to its use in drug discovery and development. It could serve as a lead compound for the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound’s chemical properties may make it suitable for use in various industrial applications, such as the development of new materials, catalysts, or chemical intermediates.

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-7-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-2H-chromen-2-one is not fully understood, but it is likely to involve interactions with specific molecular targets. The compound’s structure suggests that it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pyrrolidin-1-yl ethoxy substituent may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall mechanism of action.

Comparison with Similar Compounds

3-benzyl-4-methyl-7-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-2H-chromen-2-one can be compared to other chromen-2-one derivatives, such as:

    4-methyl-7-hydroxy-2H-chromen-2-one: This compound lacks the benzyl and pyrrolidin-1-yl ethoxy substituents, resulting in different chemical and biological properties.

    3-benzyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one: This compound has a similar structure but with a different substituent at the 7-position, which may affect its reactivity and biological activity.

    3-benzyl-7-(cinnamyloxy)-4-methyl-2H-chromen-2-one: The presence of a cinnamyloxy group instead of the pyrrolidin-1-yl ethoxy group may lead to different interactions with molecular targets and distinct biological effects.

Properties

IUPAC Name

3-benzyl-4-methyl-7-(2-oxo-2-pyrrolidin-1-ylethoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-16-19-10-9-18(27-15-22(25)24-11-5-6-12-24)14-21(19)28-23(26)20(16)13-17-7-3-2-4-8-17/h2-4,7-10,14H,5-6,11-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGNHRIIBIGXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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